Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phosphonic acid group and a purine base, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the phosphonic acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethyl sulfoxide or acetonitrile. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch Processing: The reactants are mixed in large batches, and the reaction is carried out under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, sodium salt: This compound has a similar structure but includes a sodium salt instead of a dimethyl ester.
Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, monoethyl ester: This compound has a monoethyl ester group instead of a dimethyl ester.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H18N5O4P |
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Molecular Weight |
315.27 g/mol |
IUPAC Name |
9-[(2R)-2-(dimethoxyphosphorylmethoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C11H18N5O4P/c1-8(20-7-21(17,18-2)19-3)4-16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,4,7H2,1-3H3,(H2,12,13,14)/t8-/m1/s1 |
InChI Key |
VUAWHPPSLAURQR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OC |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OC |
Origin of Product |
United States |
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